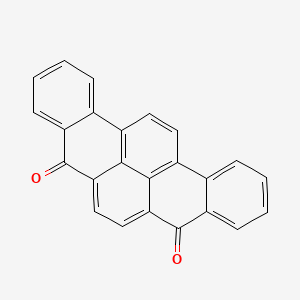
Benzo(rst)pentaphene-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIBENZO[A,I]PYRENE[5,8]QUINONE is a polycyclic aromatic hydrocarbon with a quinone functional group It is known for its complex structure and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIBENZO[A,I]PYRENE[5,8]QUINONE typically involves the oxidation of DIBENZO[A,I]PYRENE. Common oxidizing agents used in this process include potassium permanganate and chromium trioxide. The reaction is usually carried out under controlled conditions to ensure the selective formation of the quinone derivative.
Industrial Production Methods
Industrial production of DIBENZO[A,I]PYRENE[5,8]QUINONE may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
DIBENZO[A,I]PYRENE[5,8]QUINONE undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone back to its hydroquinone form.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Higher quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
DIBENZO[A,I]PYRENE[5,8]QUINONE has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activities, including cytotoxicity and mutagenicity.
Medicine: Explored for its potential use in developing anticancer agents due to its ability to interact with DNA.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of DIBENZO[A,I]PYRENE[5,8]QUINONE involves its interaction with cellular components, particularly DNA. The quinone group can undergo redox cycling, generating reactive oxygen species that can cause oxidative damage to cellular macromolecules. This compound can also form adducts with DNA, leading to mutations and potential carcinogenic effects.
Comparison with Similar Compounds
Similar Compounds
- DIBENZO[A,E]PYRENE
- DIBENZO[A,H]PYRENE
- DIBENZO[A,L]PYRENE
- DIBENZO[E,L]PYRENE
Uniqueness
DIBENZO[A,I]PYRENE[5,8]QUINONE is unique due to its specific quinone functional group, which imparts distinct chemical reactivity and biological activity compared to other dibenzopyrene isomers. Its ability to undergo redox cycling and form DNA adducts makes it particularly interesting for research in toxicology and medicinal chemistry.
Properties
Molecular Formula |
C24H12O2 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,9,11,14,16,18,20(24),21-undecaene-8,13-dione |
InChI |
InChI=1S/C24H12O2/c25-23-17-7-3-1-5-13(17)15-9-10-16-14-6-2-4-8-18(14)24(26)20-12-11-19(23)21(15)22(16)20/h1-12H |
InChI Key |
BYJQUJKAHCZMAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=CC=CC=C6C5=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





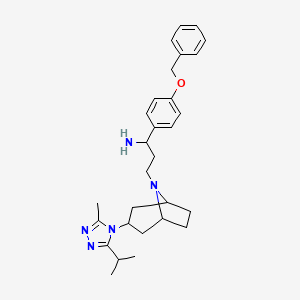
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)
![8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)](/img/structure/B12107981.png)
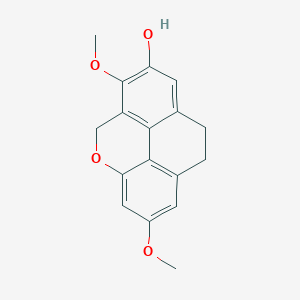
![6-Amino-5-[(4-methylphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12108000.png)
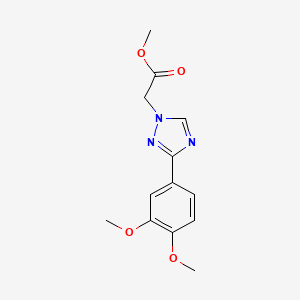
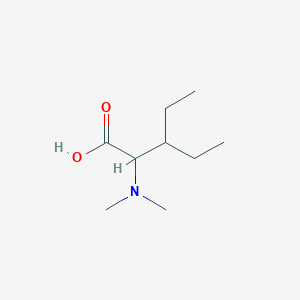

![(S)-2-(Benzyloxy)-5-[3-(benzyloxy)-2-(Cbz-amino)-3-oxopropyl]phenylboronic Acid Pinacol Ester](/img/structure/B12108014.png)
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12108015.png)

